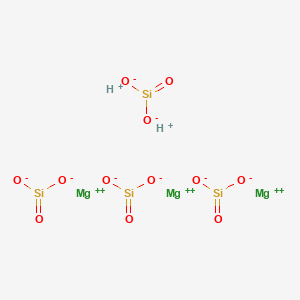

Steatite (Mg3H2(SiO3)4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Steatite (Mg3H2(SiO3)4) is a useful research compound. Its molecular formula is H2Mg3O12Si4 and its molecular weight is 379.259. The purity is usually 95%.

BenchChem offers high-quality Steatite (Mg3H2(SiO3)4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Steatite (Mg3H2(SiO3)4) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrical Engineering

Insulation Material

Steatite is widely utilized in electrical engineering due to its excellent dielectric properties and thermal stability. It is used to manufacture:

- High-voltage insulators : These insulators must withstand mechanical loads and high temperatures without degrading.

- Electrical components : Steatite is shaped into various components such as washers, bushings, and spacers for electrical insulation in devices like capacitors and transformers .

Case Study: High-Voltage Insulators

A study highlighted the effectiveness of steatite as a material for high-voltage insulators. Its low dielectric loss factor makes it suitable for applications requiring high-frequency performance. The mechanical strength of steatite allows it to endure substantial stress while maintaining its insulating properties .

Cookware

Nutritional Benefits

Steatite cookware has gained popularity in certain regions, particularly in Brazil. Research indicates that while using steatite pans does not pose mineral toxicity risks, they can contribute beneficial minerals to food during cooking. Elements such as calcium, magnesium, and iron have been shown to migrate from the cookware into food .

Case Study: Soapstone Cookware in Brazil

A study conducted in Ouro Preto revealed that 81% of the local population uses soapstone cookware regularly. The research assessed mineral migration during cooking processes and concluded that cured soapstone pans enhance mineral nutrition without toxicity risks .

Thermal Energy Storage

Phase Change Materials

Steatite has been investigated for its role in enhancing the performance of phase change materials (PCMs). When combined with paraffin wax, steatite improves heat transfer rates and extends the duration of thermal energy storage systems.

Case Study: Steatite-Enhanced PCMs

Research demonstrated that incorporating ball-milled steatite powder into paraffin wax increased the thermal conductivity of the composite by 7.7%. This enhancement leads to improved efficiency in solar water heaters by prolonging heat retention .

Construction Materials

Clay Composites

Steatite is also used as an additive in clay composites to improve their physical and mechanical properties. Studies show that adding steatite enhances strength, reduces porosity, and improves thermal shock resistance.

| Parameter | Control Sample | Sample with 20% Steatite |

|---|---|---|

| Density (g/cm³) | 1.85 | 2.05 |

| Porosity (%) | 15 | 10 |

| Flexural Strength (MPa) | 25 | 35 |

This table summarizes the effects of incorporating steatite into clay composites, showcasing significant improvements in density and strength .

Historical Significance

Steatite has historical importance as well; it was extensively used by ancient civilizations for making seals and ornaments. Archaeological findings indicate that steatite artifacts were prevalent in the Indus Valley civilization, demonstrating its long-standing value in cultural practices .

Propriétés

Numéro CAS |

14378-12-2 |

|---|---|

Formule moléculaire |

H2Mg3O12Si4 |

Poids moléculaire |

379.259 |

Nom IUPAC |

trimagnesium;dioxido(oxo)silane;hydron |

InChI |

InChI=1S/3Mg.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2/p+2 |

Clé InChI |

RRDGNVYYFZUOFP-UHFFFAOYSA-P |

SMILES |

[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.